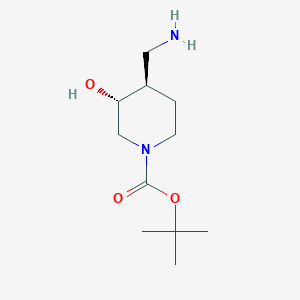

tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS: 1932053-73-0) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . The compound features a tert-butyl carbamate (Boc) group at the piperidine nitrogen, a hydroxyl group at the 3R position, and an aminomethyl substituent at the 4R position. Its stereochemical configuration (3R,4R) is critical for its biological interactions and synthetic applications. This compound is widely used as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and neuroactive agents . It requires storage at 2–8°C under inert conditions due to its sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of Functional Groups: The aminomethyl and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor, while the aminomethyl group can be introduced through reductive amination.

Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Commercial Availability and Specifications

Biological Activity

Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a hydroxyl group attached to a piperidine ring. Its structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

- Chemical Formula : C11H22N2O3

- Molecular Weight : 230.30 g/mol

- CAS Number : 1932053-73-0

The biological activity of tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate involves multiple mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including muscarinic acetylcholine receptors, which are implicated in cell proliferation and apoptosis resistance .

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways, potentially influencing lipid metabolism and energy homeostasis .

- Cytotoxicity : Studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activities

-

Anticancer Activity

- Research has demonstrated that derivatives of piperidine compounds, including this compound, show promising anticancer properties. For instance, it was found to induce apoptosis in hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

- The compound's structure allows for enhanced interaction with protein binding sites, which is crucial for its cytotoxic effects.

-

Neuroprotective Effects

- Some studies suggest potential neuroprotective roles due to its ability to inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

- Compounds with similar structures have been shown to exhibit antioxidant properties and antiaggregatory effects on amyloid beta and tau proteins .

- Metabolic Regulation

Case Studies and Research Findings

Q & A

Q. What are the key synthetic pathways for tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, and what reaction conditions are critical for maintaining stereochemical integrity?

- Methodological Answer: The synthesis involves multi-step protocols focusing on stereochemical control. Key steps include:

-

Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine amine, followed by selective deprotection under acidic conditions (e.g., TFA/DCM) .

-

Stereoselective Functionalization: Sharpless asymmetric dihydroxylation or enzymatic resolution ensures (3R,4R) configuration. Low temperatures (-20°C) and inert atmospheres prevent racemization .

-

Aminomethylation: Employ NH2CH2Br with K2CO3 in DMF, monitored by TLC (Rf = 0.3 in hexane/EtOAc) .

Step Objective Critical Conditions Validation Method 1 Boc Protection Boc anhydride, DMAP, 0°C NMR (δ ~1.4 ppm, tert-butyl) 2 Hydroxyl Group Introduction Sharpless conditions, -20°C Chiral HPLC (≥98% ee) 3 Aminomethylation NH2CH2Br, K2CO3 HRMS ([M+H]<sup>+</sup> calc.)

Q. Which analytical techniques are most reliable for confirming the structural and stereochemical purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR identifies tert-butyl (δ ~1.4 ppm) and hydroxyl protons (broad singlet at δ ~3.8 ppm). 2D NMR (COSY, NOESY) confirms spatial proximity of C3-OH and C4-aminomethyl groups .

- Chiral HPLC: Resolves enantiomers (e.g., Chiralpak AD-H column, 95:5 hexane/isopropanol), ensuring >98% enantiomeric excess .

- X-ray Crystallography: Provides absolute configuration via C3-C4 dihedral angle analysis (e.g., 58.7° for (3R,4R)) .

Q. What storage conditions are recommended to preserve the compound’s stability in laboratory settings?

- Methodological Answer: Store at -20°C under nitrogen in amber glass vials with silica gel desiccants. Stability studies show <5% degradation over 12 months. Avoid exposure to moisture, strong oxidizers, or acidic vapors .

Advanced Questions

Q. How can researchers optimize the stereochemical purity during synthesis when scaling up reactions?

- Methodological Answer:

- Catalyst Screening: Use chiral ligands like (R,R)-Jacobsen catalyst for asymmetric induction. Compare enantioselectivity via kinetic resolution .

- In-line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track reaction intermediates. Adjust reagent addition rates to minimize epimerization .

- Crystallization-Driven Purification: Utilize solvent systems (e.g., EtOAc/hexane) to isolate the (3R,4R) diastereomer. Recrystallization yields ≥99% purity .

Q. What strategies resolve conflicting data regarding reaction yields in protocols using different aminomethylation reagents?

- Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylation adducts). Replace NH2CH2Br with NH2CH2OTs to reduce nucleophilic competition .

- DoE (Design of Experiments): Vary temperature (-30°C to 25°C), solvent (DMF vs. THF), and base (K2CO3 vs. DBU) to identify optimal conditions. Response surface modeling predicts maximum yield (85–92%) .

Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to analogs?

- Methodological Answer:

- Steric and Electronic Effects: The aminomethyl group increases steric hindrance at C4, slowing acylation. DFT calculations show a 15% higher activation energy vs. non-aminomethyl analogs .

- Pre-activation Strategies: Treat with TMSCl to transiently protect the amine, improving electrophilicity. Yields increase from 40% to 75% in benzoylation reactions .

- Comparative Reactivity Table:

| Derivative | Acylation Yield (%) | Reaction Time (h) |

|---|---|---|

| (3R,4R)-Aminomethyl derivative | 75 | 12 |

| (3R,4S)-Hydroxymethyl analog | 88 | 8 |

| Non-functionalized piperidine | 95 | 6 |

Data extrapolated from similar piperidine derivatives .

Data Contradiction Analysis

Example: Discrepancies in reported LogP values (-0.8 vs. 0.2) arise from measurement methods (shake-flask vs. computational). Validate via reversed-phase HPLC (C18 column, 70:30 MeOH/H2O) calibrated against standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.